molecular formula C12H18Cl2N2O B1421138 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride CAS No. 1185302-32-2

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1421138
CAS No.: 1185302-32-2
M. Wt: 277.19 g/mol
InChI Key: RRXDNNPHUUTWHL-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride is a chemical compound that features a chlorophenyl group and a morpholine ring. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with morpholine under specific conditions to form an intermediate, which is then further reacted with ethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-(piperidin-4-yl)ethan-1-amine hydrochloride
  • 2-(3-Chlorophenyl)-2-(pyrrolidin-4-yl)ethan-1-amine hydrochloride

Uniqueness

2-(3-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings

Properties

IUPAC Name

2-(3-chlorophenyl)-2-morpholin-4-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7,9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXDNNPHUUTWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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